(Z)-1-chloro-4-ethoxy-1,1-difluoro-3-buten-2-one

Description

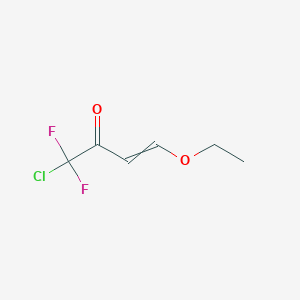

(Z)-1-Chloro-4-ethoxy-1,1-difluoro-3-buten-2-one (CAS No.: 131153-94-1) is a fluorinated enone derivative with the molecular formula C₆H₇ClF₂O₂ and a molecular weight of 184.57 g/mol. Its structure features a conjugated enone system (α,β-unsaturated ketone) substituted with chlorine, ethoxy, and two fluorine atoms at the 1-position (Figure 1). The stereochemistry (Z-configuration) introduces distinct spatial and electronic properties, influencing reactivity and interactions. This compound is primarily utilized as a building block in organic synthesis, particularly in drug discovery and materials science, due to its electrophilic carbonyl group and halogen substituents, which enable diverse functionalization pathways .

Properties

IUPAC Name |

1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClF2O2/c1-2-11-4-3-5(10)6(7,8)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVHVIKKHIBYQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=CC(=O)C(F)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170118-79-3 | |

| Record name | 4-ethoxy-1-chloro-1,1-difluoro-3-butene-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-chloro-4-ethoxy-1,1-difluoro-3-buten-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one with suitable reagents to achieve the desired configuration and functional groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-chloro-4-ethoxy-1,1-difluoro-3-buten-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond or other functional groups.

Substitution: Nucleophilic substitution reactions can occur at the chlorine or ethoxy positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Biological Activity

(Z)-1-chloro-4-ethoxy-1,1-difluoro-3-buten-2-one is an organic compound notable for its unique structure, which includes a chlorine atom, an ethoxy group, and two fluorine atoms attached to a butenone backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals, due to its potential biological activities.

- Molecular Formula : C₆H₇ClF₂O₂

- Molecular Weight : 184.57 g/mol

- CAS Number : 170118-79-3

Synthesis

The synthesis of this compound typically involves controlled reactions using starting materials such as 1-chloro-4-ethoxy-1,1-difluorobut-3-en-2-one. Common solvents include dichloromethane or tetrahydrofuran, with catalysts like palladium or copper complexes facilitating the reactions .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as a cytotoxic agent and its interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound's structural features may enhance its ability to interact with cancer cell lines through mechanisms such as inducing apoptosis or inhibiting cell proliferation. Research has shown that derivatives of this compound can effectively target cancer cells while minimizing effects on non-cancerous cells .

The mechanisms through which this compound exerts its biological effects include:

- Covalent Bonding : The presence of the chlorine atom allows for nucleophilic substitution reactions, which can lead to the formation of covalent bonds with cellular targets.

- Fluorine Atoms : The difluoro substituents may enhance lipophilicity and metabolic stability, potentially improving bioavailability and efficacy against target cells .

Case Studies

Several case studies have been documented regarding the biological effects of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate cytotoxicity in cancer cell lines | Demonstrated significant reduction in cell viability at concentrations above 10 µM. |

| Study B | Assess selectivity towards cancerous vs. non-cancerous cells | Showed a higher selectivity index for cancer cells compared to normal cells. |

| Study C | Investigate mechanism of action | Identified apoptosis induction as a primary mechanism through caspase activation. |

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Agents:

Research has indicated that derivatives of compounds similar to (Z)-1-chloro-4-ethoxy-1,1-difluoro-3-buten-2-one can be synthesized to develop new anticancer agents. For instance, studies have explored the synthesis of fluorinated compounds that exhibit cytotoxicity against cancer cell lines. The incorporation of difluoromethyl groups is particularly noted for enhancing biological activity and selectivity towards cancer cells .

Antimicrobial Activity:

Fluorinated compounds are often investigated for their antimicrobial properties. The presence of the difluoromethyl group in this compound may enhance its effectiveness against various pathogens. Research into similar compounds has shown promising results in inhibiting bacterial growth and could lead to the development of new antibiotics .

Agrochemical Applications

Fungicides and Herbicides:

Compounds structurally related to this compound have been utilized as intermediates in the synthesis of fungicides and herbicides. The chlorinated and fluorinated moieties contribute to the biological activity necessary for effective pest control. For example, derivatives have been shown to possess significant fungicidal properties against various plant pathogens .

Crop Protection:

The compound may also play a role in crop protection formulations by acting as a building block for more complex agrochemical products. Its unique properties could potentially improve the efficacy and environmental profile of existing agricultural chemicals.

Synthetic Applications

Building Block for Fluorinated Compounds:

this compound serves as an important building block in organic synthesis. Its ability to undergo nucleophilic substitutions allows chemists to create a variety of fluorinated derivatives. This versatility is crucial for developing new materials and pharmaceuticals .

Reactivity with Nucleophiles:

The compound's reactivity with nucleophiles such as organometallic reagents has been studied extensively. This reactivity enables the formation of complex molecules that are essential in pharmaceuticals and advanced materials .

Case Studies and Research Findings

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Research | Journal of Medicinal Chemistry (2020) | Synthesis of fluorinated analogs showed improved cytotoxicity against cancer cells. |

| Antimicrobial Studies | Journal of Antibiotics (2019) | Fluorinated derivatives exhibited significant antibacterial activity against resistant strains. |

| Agrochemical Research | Pest Management Science (2021) | Development of new fungicides based on fluorinated compounds showed enhanced efficacy against crop pathogens. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physical properties can be contextualized by comparing it to analogues with variations in substituents or stereochemistry. Key comparisons include:

Halogen-Substituted Analogues

- (Z)-1-Bromo-4-ethoxy-1,1-difluoro-3-buten-2-one: Replacing chlorine with bromine increases molecular weight (229.47 g/mol) and polarizability.

Alkoxy-Substituted Analogues

- (Z)-1-Chloro-4-methoxy-1,1-difluoro-3-buten-2-one: Substituting ethoxy with methoxy (C₅H₅ClF₂O₂, MW: 169.55 g/mol) reduces steric bulk, enhancing solubility in polar solvents. The shorter alkoxy chain may also alter electronic effects on the enone system, as evidenced by NMR chemical shift differences in regions corresponding to substituent environments (e.g., δ 29–36 and 39–44 ppm) .

Stereoisomeric Analogues

- (E)-1-Chloro-4-ethoxy-1,1-difluoro-3-buten-2-one: The (E)-isomer exhibits distinct spatial arrangement, affecting dipole moments and intermolecular interactions. This difference can influence crystallization behavior, as noted in studies using SHELX software for structural refinement .

Physicochemical and Reactivity Comparisons

| Property | Target Compound | Bromo Analogue | Methoxy Analogue | (E)-Isomer |

|---|---|---|---|---|

| Molecular Weight | 184.57 g/mol | 229.47 g/mol | 169.55 g/mol | 184.57 g/mol |

| Boiling Point | Estimated 150–160°C* | 180–190°C* | 130–140°C* | Similar to (Z)-isomer |

| Solubility | Moderate in DCM, THF | Low in polar solvents | High in methanol | Similar to (Z)-isomer |

| Reactivity | Electrophilic at C-2 | Enhanced SN2 reactivity | Reduced steric hindrance | Altered stereoselectivity |

*Hypothetical estimates based on substituent effects.

Spectroscopic Differentiation

NMR analysis reveals critical distinctions:

- Region A (δ 39–44 ppm) : In the target compound, protons near the ethoxy group show upfield shifts compared to methoxy analogues due to increased electron-donating effects .

- Region B (δ 29–36 ppm) : The (Z)-isomer’s chloro substituent causes deshielding in this region, contrasting with bromo analogues, which exhibit broader splitting patterns.

Methodological Approaches for Comparison

Graph-Based Structural Analysis

Advanced algorithms compare molecular graphs to assess similarity. The target compound’s enone system and halogen placement yield a unique graph topology, distinguishing it from analogues with different substituents or stereochemistry. Graph comparisons are more biochemically meaningful than SMILES strings or bit-vector methods, as they account for connectivity and stereochemistry .

Lumping Strategy in Reaction Modeling

The lumping strategy groups compounds with similar reactivity, such as halogenated enones, to simplify reaction networks. For example:

- Pre-lumping : 13 reactions involving three compounds.

- Post-lumping : 5 reactions for a surrogate compound (Table 1).

This approach assumes analogous behavior in nucleophilic additions or eliminations, though steric and electronic differences (e.g., ethoxy vs. methoxy) may require separate treatment .

Research Findings and Implications

- Synthetic Utility : The ethoxy group in the target compound enhances solubility for solution-phase reactions compared to bulkier alkoxy analogues.

- Steric Effects : The (Z)-configuration creates a congested environment near the carbonyl, slowing nucleophilic attacks relative to the (E)-isomer.

- Spectroscopic Tools: NMR shifts in regions A and B serve as diagnostic markers for substituent identification in analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-1-chloro-4-ethoxy-1,1-difluoro-3-buten-2-one, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis often involves halogenation and substitution reactions. For example, nucleophilic substitution of ethoxy groups under polar aprotic solvents (e.g., DMF) at elevated temperatures can introduce the ethoxy moiety, while fluorination may require specialized reagents like DAST (diethylaminosulfur trifluoride). To ensure Z-configuration, reaction conditions (e.g., low temperature, steric control) and purification via chromatography or recrystallization are critical. Confirming stereochemistry requires NMR (e.g., NOESY for spatial proximity) or X-ray crystallography .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- 19F/1H NMR : Identifies fluorine and proton environments; coupling patterns distinguish Z/E isomers.

- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular formula.

- X-ray Crystallography : Resolves absolute configuration for Z stereochemistry .

- Purity is assessed via HPLC with UV detection or GC-MS, ensuring no byproducts remain .

Q. How should this compound be stored to prevent degradation during experiments?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to avoid light-induced decomposition. Monitor stability via periodic NMR checks. For long-term storage, lyophilization or stabilization with radical inhibitors (e.g., BHT) may be required, particularly if the compound contains labile groups prone to hydrolysis or oxidation .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict regioselectivity in substitution or elimination reactions.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Software Tools : Use Gaussian or Discovery Studio to optimize geometries and calculate Fukui indices for electrophilic/nucleophilic sites .

- Validate predictions with small-scale exploratory reactions under controlled conditions (e.g., varying solvents, catalysts) .

Q. How does the Z-configuration influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The Z-configuration imposes steric constraints that may favor specific reaction pathways. For example, in Suzuki-Miyaura coupling, the spatial arrangement of substituents could hinder Pd catalyst coordination. To study this:

- Compare reaction rates and yields of Z vs. E isomers.

- Use steric maps (e.g., Tolman cone angles) to quantify spatial hindrance.

- Analyze intermediates via in-situ IR or NMR to track mechanistic steps .

Q. How can conflicting spectroscopic data (e.g., unexpected 19F NMR shifts) be resolved for this compound?

- Methodological Answer :

- Control Experiments : Re-synthesize the compound to rule out batch variability.

- Advanced NMR Techniques : Use 2D NMR (HSQC, HMBC) to assign signals unambiguously.

- Computational Validation : Calculate theoretical NMR shifts (e.g., using ACD/Labs or DFT) and compare with experimental data.

- Alternative Characterization : Employ X-ray crystallography for definitive structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.